molecular formula C9H14ClNO2 B053749 3-Hydroxy-4-methoxyphenethylamine hydrochloride CAS No. 645-33-0

3-Hydroxy-4-methoxyphenethylamine hydrochloride

Cat. No. B053749
CAS RN: 645-33-0
M. Wt: 203.66 g/mol
InChI Key: KAAFITWSSODFMA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxyphenethylamine hydrochloride is synthesized from vanillin and nitromethane, involving steps like condensation, reduction, and hydrochlorination. Its structure is confirmed through spectroscopic methods such as IR and NMR, indicating the compound's synthesis feasibility and structural integrity (Chen Wen-hua, 2006).

Synthesis Analysis

The synthesis process explores the impact of various factors like reaction temperature, catalyst proportion, and reagent mole ratio on the yield during condensation. Additionally, the preparation of reducing agents and reaction conditions significantly affect the reduction yield, achieving a reduction yield of 66.8% (Chen Wen-hua, 2006).

Molecular Structure Analysis

Molecular structure characterization of 3-Hydroxy-4-methoxyphenethylamine hydrochloride involves IR and NMR spectroscopy, providing essential insights into its structural features and confirming its synthesized structure (Chen Wen-hua, 2006).

Chemical Reactions and Properties

The compound's chemical reactions include the formation of fluorescent derivatives through reactions with hydrazine in the presence of nitrous acid, which is significant for analytical and diagnostic applications. This reaction is a two-stage process involving the formation of fluorescent derivatives of related compounds, highlighting the compound's reactivity and potential for further chemical modifications (P. Scott, 1971).

Physical Properties Analysis

The physical properties of 3-Hydroxy-4-methoxyphenethylamine hydrochloride, such as solubility, melting point, and stability, can be inferred from its synthesis and structural characterization. However, detailed physical properties require specific studies focusing on these aspects.

Chemical Properties Analysis

The compound exhibits a range of chemical properties, including its ability to undergo condensation reactions, reactivity towards reducing agents, and formation of fluorescent derivatives, indicating its versatile chemical nature. Additionally, its synthesis from vanillin, a naturally occurring compound, demonstrates its potential for accessibility and applicability in various chemical syntheses (Chen Wen-hua, 2006); (P. Scott, 1971).

Scientific Research Applications

  • Bioactive Small Molecules Research

    • 3-Hydroxy-4-methoxyphenethylamine hydrochloride is considered a bioactive small molecule .
    • It is used in research to study the effects of these molecules on biological systems .
    • The outcomes of these studies can vary widely, but they generally contribute to our understanding of biological processes and pathways .
  • Forensic and Toxicology Reference Materials

    • This compound is used as a reference material in forensic and toxicology studies .
    • It can be used to calibrate instruments, validate methods, and ensure the accuracy of results in these fields .
    • The outcomes of these studies can vary widely, but they generally contribute to our understanding of toxicological processes and forensic investigations .
  • Cardiotonic and Antihypotensive Research

    • 3-Hydroxy-4-methoxyphenethylamine hydrochloride is a derivative of Dopamine, an endogenous catecholamine with α and β-adrenergic activity .
    • It is used in research related to cardiotonic and antihypotensive effects .
    • The outcomes of these studies can vary widely, but they generally contribute to our understanding of cardiovascular processes and treatments .
  • Enzymatic N-Methylation Reactions Research

    • 3-Hydroxy-4-methoxyphenethylamine hydrochloride is a suitable substrate for studying enzymatic N-methylation reactions in various tissues .
    • The outcomes of these studies can vary widely, but they generally contribute to our understanding of enzymatic processes and pathways .
  • Impurity Reference Materials

    • This compound is used as an impurity reference material .
    • It can be used to calibrate instruments, validate methods, and ensure the accuracy of results in these fields .
    • The outcomes of these studies can vary widely, but they generally contribute to our understanding of impurity processes and investigations .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

5-(2-aminoethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAFITWSSODFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3213-30-7 (Parent)
Record name 4-O-Methyldopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30983059
Record name 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Hydroxy-4-methoxyphenethylamine hydrochloride

CAS RN

645-33-0
Record name 3-Hydroxy-4-methoxyphenethylamine hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methyldopamine hydrochloride
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Record name 645-33-0
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Record name 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Record name 4-(2-aminoethyl)guaiacol hydrochloride
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Record name 4-O-METHYLDOPAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Senoh, J Daly, J Axelrod… - Journal of the American …, 1959 - ACS Publications
… 3- Hydroxy-4-methoxyphenethylamine Hydrochloride (VIb).—The sample of this compound8 had mp 206-208; XH«(m/t): 228 (e 5,730); 278 (e 2,570). Hydroxy-3-…
Number of citations: 115 pubs.acs.org
BL Ginsborg, KW Turnbull… - British Journal of …, 1976 - ncbi.nlm.nih.gov
… 3-hydroxy-4methoxyphenethylamine hydrochloride (2) was prepared from isovanillin by reaction with nitromethane to give the w-nitro-styrene (Baxter, Allan & Swan, 1965) which was …
Number of citations: 18 www.ncbi.nlm.nih.gov
AP Gray, E Reit, JA Ackerly, M Hava - Journal of Medicinal …, 1973 - ACS Publications
… 3-Hydroxy-4-methoxyphenethylamine hydrochloride [mp 206-207; ir (Nujol) 807 (two adjacent aromatic CH)and 873 cm'1 (isolatedaromatic CH)] was prepared from 3-hydroxy-4-meth…
Number of citations: 19 pubs.acs.org
BA Feinberg - 1971 - search.proquest.com
… 3-Hydroxy-4-methoxyphenethylamine hydrochloride was obtained from Regis. …
Number of citations: 3 search.proquest.com
TE Speltz - 2011 - via.library.depaul.edu
… After 20 minutes, 2-Fluoro-3-hydroxy-4methoxyphenethylamine hydrochloride (11) 0.290 g (1.3 mmol) was added and the mixture was refluxed for 3 hours while hydrogen gas was …
Number of citations: 2 via.library.depaul.edu
HG Hadfield, P Crane, ME King… - Journal of liquid …, 1985 - Taylor & Francis
Thirteen catecholamines and indoleamines are rapidly separated during a single HPLC run. They include epinephrine, norepinephrine, dopamine, serotonin, the major metabolites of …
Number of citations: 28 www.tandfonline.com
T Nomura, AL Quesada, TM Kutchan - Journal of Biological Chemistry, 2008 - ASBMB
… -N-deacetylipecoside and 7-O-methyl-N-deacetylisoipecoside was performed by the condensation reaction of secologanin with 3-hydroxy-4-methoxyphenethylamine hydrochloride ( …
Number of citations: 50 www.jbc.org
K Zhi, Z Yang, J Sheng, Z Shu, Y Shi - Iranian Journal of …, 2016 - ncbi.nlm.nih.gov
To develop a new more accurate spectrophotometric method for detecting monoamine oxidase inhibitors from plant extracts, a series of amine substrates were selected and their ability …
Number of citations: 10 www.ncbi.nlm.nih.gov
JC Bressi, J Choe, MT Hough, FS Buckner… - Journal of medicinal …, 2000 - ACS Publications
… 3-Hydroxyphenethylamine hydrochloride, 3-hydroxy-4-methoxyphenethylamine hydrochloride, and 4-hydroxy-3-methoxyphenethylamine hydrochloride were purchased from Trans …
Number of citations: 106 pubs.acs.org
C MW - bionmr.unl.edu
Adenosine 5'-triphosphate disodium salt (ATP) 1001 XX 179.2 $26.70 8 1.4 2 1 Cinoxacin XX 333.4 $32.40 7-1.4 1 2 Cycloheximide X 99.17 $17.40 6-3.6 0 0 Sodium glycocholate …
Number of citations: 0 bionmr.unl.edu

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